molecular formula C6H7NO4 B3359402 2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- CAS No. 85319-59-1

2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-

Cat. No.: B3359402
CAS No.: 85319-59-1
M. Wt: 157.12 g/mol
InChI Key: KRXMGHKXMIMNNT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- typically involves the acetylation of 3-hydroxy-2,5-pyrrolidinedione. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is usually heated to promote the acetylation process, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2,5-Pyrrolidinedione, each with distinct functional groups replacing the acetoxy group.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound binds and modulates their activity. The pathways involved often relate to metabolic processes and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 3-hydroxy-, (3S)-
  • 2,5-Pyrrolidinedione, 3-(methoxy)-, (3S)-
  • 2,5-Pyrrolidinedione, 3-(ethoxy)-, (3S)-

Uniqueness

2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)- is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[(3S)-2,5-dioxopyrrolidin-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3(8)11-4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMGHKXMIMNNT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448715
Record name 2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85319-59-1
Record name 2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Reactant of Route 2
Reactant of Route 2
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Reactant of Route 3
Reactant of Route 3
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Reactant of Route 4
Reactant of Route 4
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Reactant of Route 5
Reactant of Route 5
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-
Reactant of Route 6
2,5-Pyrrolidinedione, 3-(acetyloxy)-, (3S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.